Enhanced Lipophilicity vs. Phenyl Isothiocyanate
3,5-Dichloro-4-fluorophenyl isothiocyanate exhibits significantly increased lipophilicity compared to the unsubstituted parent, phenyl isothiocyanate (PITC). Its calculated LogP is 4.94, whereas PITC has a reported LogP of approximately 2.0 [1]. This 2.94-unit increase in LogP translates to a roughly 870-fold increase in octanol-water partition coefficient, indicating substantially greater membrane permeability potential. Additionally, the compound has a predicted density of 1.5±0.1 g/cm³ and a boiling point of 326.4±42.0 °C, which are elevated relative to simpler aryl isothiocyanates due to increased molecular weight and intermolecular forces from halogen substitution [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.94 (calculated) |
| Comparator Or Baseline | Phenyl isothiocyanate (PITC) ~2.0 (reported) |
| Quantified Difference | +2.94 LogP units (approximately 870-fold higher partition coefficient) |
| Conditions | Calculated/experimental LogP values from standard databases |
Why This Matters
Higher lipophilicity is a critical parameter for medicinal chemists optimizing blood-brain barrier penetration, cellular uptake, or oral bioavailability in drug candidates, making this compound a valuable building block for central nervous system (CNS) or intracellular-targeting probes.
- [1] PubChem. Phenyl isothiocyanate (Compound). Accessed 2026. View Source
